molecular formula C12H19N3O B2953653 N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine CAS No. 2197891-73-7

N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine

Cat. No.: B2953653
CAS No.: 2197891-73-7
M. Wt: 221.304
InChI Key: QTAOAVVCXVJHAE-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine is a synthetic organic compound of interest in pharmaceutical and chemical research. It features a pyrimidine heterocycle, a structure that is a fundamental component in nucleic acids and numerous bioactive molecules . The pyrimidine motif is recognized as a privileged scaffold in medicinal chemistry, frequently employed in the development of substances with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The molecular structure of this compound combines a pyrimidine ring with a cyclopentylamine moiety. This combination is designed for exploration in structure-activity relationship (SAR) studies, particularly in modulating the physicochemical properties and binding affinity of potential drug candidates. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for high-throughput screening and biochemical assay development. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-2-(4-methylpyrimidin-2-yl)oxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9-7-8-13-12(14-9)16-11-6-4-5-10(11)15(2)3/h7-8,10-11H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAOAVVCXVJHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2CCCC2N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine, with the chemical formula C12_{12}H19_{19}N3_3O, is a synthetic compound that has drawn attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentane core with a dimethylamino group and a 4-methylpyrimidin-2-yloxy substituent. This unique structure contributes to its interaction with biological targets, particularly in neuropharmacology.

This compound is believed to exert its effects through several key mechanisms:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving dopamine and acetylcholine , which are critical in various neurodegenerative and psychiatric disorders.
  • Oxidative Stress Pathways : It is suggested that the compound can modulate oxidative stress responses, potentially offering protective effects against cellular damage.
  • Inflammatory Response : The compound may also affect inflammatory pathways, contributing to its therapeutic potential in diseases characterized by inflammation.

Biological Activity and Therapeutic Potential

Research indicates that this compound has promising biological activities:

1. Neuroprotective Effects

Studies have shown that the compound exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit acetylcholinesterase (AChE) suggests it may help increase acetylcholine levels, which are often diminished in these conditions .

2. Antipsychotic Properties

Preliminary studies indicate that this compound might possess antipsychotic effects, potentially making it a candidate for treating schizophrenia and other psychiatric disorders.

Case Studies and Research Findings

Study ReferenceFindings
Demonstrated AChE inhibition leading to increased acetylcholine levels in neuronal models.
Similar compounds showed significant antitumor activity by promoting apoptosis in cancer cell lines.
Structural analysis indicated potential binding interactions with neurotransmitter receptors, enhancing neuroprotective effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and molecular differences between the target compound and structurally analogous molecules from the evidence:

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Notable Features
Target Compound C₁₂H₁₉N₃O 221.30 Cyclopentane 4-methylpyrimidin-2-yloxy, dimethylamino Rigid core, heteroaromatic substituent
Orphenadrine Citrate () C₁₈H₂₃NO·C₆H₈O₇ 461.50 Ethylamine o-methyl-α-phenylbenzyloxy Citrate salt, aromatic benzyloxy group
Example 13 () C₂₆H₃₈N₂O₂ 411.1 Cyclopentane 4-phenyl-3,6-dihydropyridinyl carbonyl, tetrahydro-2H-pyran-4-amine Bulky substituents, tertiary amine
N,N-Dimethyl-2-[(dioxaborolan-2-yl)pyridinyl] () C₁₅H₂₅BN₂O₃ 298.19 Ethanamine 4-(dioxaborolan-2-yl)pyridin-2-yloxy Boron-containing, Suzuki coupling utility

Key Observations

Core Flexibility vs. Rigidity: The cyclopentane core in the target compound imposes steric constraints compared to the flexible ethylamine backbone in Orphenadrine Citrate () or the ethanamine chain in the dioxaborolan derivative (). This rigidity may influence conformational preferences in receptor binding . Example 13 () shares the cyclopentane core but incorporates a tetrahydro-2H-pyran-4-amine group, which introduces additional hydrogen-bonding sites compared to the target’s dimethylamino group .

Substituent Chemistry: The 4-methylpyrimidin-2-yloxy group in the target compound is distinct from the benzyloxy (Orphenadrine Citrate) or dioxaborolan-pyridinyl () substituents. Pyrimidine’s nitrogen-rich structure may enhance interactions with biological targets via hydrogen bonding or electrostatic interactions, whereas benzyloxy groups prioritize hydrophobic interactions .

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (221.30 g/mol) suggests improved membrane permeability compared to Example 13 (411.1 g/mol) or Orphenadrine Citrate (461.50 g/mol). However, the pyrimidinyloxy group’s polarity may reduce lipophilicity relative to benzyloxy derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between a cyclopentylamine derivative and a substituted pyrimidine. Key steps include activating the pyrimidine ring (e.g., using bromine or iodine at the 2-position) and coupling it with a cyclopentylamine under basic conditions (e.g., K2_2CO3_3 in DMF). Yield optimization requires controlled temperature (60–80°C) and inert atmosphere to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>95%) .

Q. How can NMR spectroscopy and X-ray crystallography be employed to confirm the stereochemistry and structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the pyrimidine protons (δ 8.0–8.2 ppm for H-5/H-6), cyclopentyl methine (δ 4.5–5.0 ppm), and dimethylamine (δ 2.2–2.5 ppm). Coupling constants (e.g., J=57HzJ = 5-7 \, \text{Hz} for cyclopentyl protons) help confirm stereochemistry .
  • X-ray Crystallography : Use SHELX software for structure refinement. Hydrogen bonding between the pyrimidine N and amine groups stabilizes the crystal lattice, as seen in analogous pyrimidine-cyclopentylamine derivatives .

Q. What are the recommended protocols for assessing the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the ether linkage.
  • Analytical Monitoring : Track purity via HPLC (C18 column, acetonitrile/water mobile phase) at 0, 3, and 6 months .

Advanced Research Questions

Q. How can density-functional theory (DFT) calculations predict the electronic properties and reactivity of this compound in catalytic or pharmacological contexts?

  • Methodological Answer :

  • Modeling : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to compute frontier molecular orbitals (HOMO/LUMO). The pyrimidine ring’s electron-deficient nature enhances electrophilic reactivity, while the cyclopentylamine moiety contributes to nucleophilic sites.
  • Reactivity : Analyze Laplacian of electron density (∇²ρ) to identify regions prone to nucleophilic/electrophilic attack .

Q. What strategies resolve contradictions in observed vs. predicted biological activity data for this compound?

  • Methodological Answer :

  • Data Triangulation : Compare in vitro assays (e.g., enzyme inhibition) with molecular docking (AutoDock Vina) to validate target binding.
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity. For example, demethylation of the amine group could reduce potency .

Q. How do structural modifications (e.g., substituent variation on pyrimidine or cyclopentane) affect the compound’s binding affinity to neurological targets like NMDA receptors?

  • Methodological Answer :

  • SAR Study : Synthesize analogs with substituents at the pyrimidine 4-position (e.g., –CH3_3, –OCH3_3) and compare IC50_{50} values in receptor-binding assays.
  • Crystallographic Analysis : Resolve co-crystal structures with target proteins (e.g., NR2B subunit) to identify critical hydrogen bonds and steric interactions .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer :

  • Solvent Selection : Use mixed solvents (e.g., ethanol/dichloromethane) to balance solubility and vapor diffusion.
  • Seeding : Introduce microcrystals from analogous compounds to induce nucleation.
  • Temperature Gradients : Slow cooling (0.1°C/min) promotes single-crystal growth .

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